Kemptide

Vue d'ensemble

Description

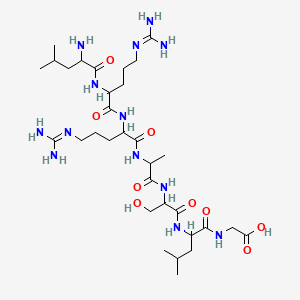

Kemptide is a synthetic heptapeptide that acts as a specific substrate for cAMP-dependent protein kinase (PKA). It serves as a phosphate acceptor peptide and is also a good substrate for PKA . The sequence of this compound defines the phosphorylation site of porcine liver pyruvate kinase .

Synthesis Analysis

This compound is synthesized and used as a substrate for cAMP-dependent protein kinase (PKA). It has been used in various studies and assays related to PKA activity .Molecular Structure Analysis

The molecular formula of this compound is C32H61N13O9 and its molecular weight is 771.9 . The sequence of this compound is Leu-Arg-Arg-Ala-Ser-Leu-Gly . Studies have been conducted to understand the affinity between PKA and peptide substrates derived from this compound using molecular dynamics simulations .Chemical Reactions Analysis

This compound acts as a substrate for PKA and undergoes phosphorylation. An enhanced non-radioactive assay for quantifying PKA activity, termed KiMSA, relies on the use of a fluorescent-labeled this compound .Physical And Chemical Properties Analysis

This compound is soluble in water at a concentration of 40 mg/mL . It has a molecular weight of 771.91 and its molecular formula is C32H61N13O9 .Applications De Recherche Scientifique

Étude de la fonctionnalité et de l'inhibition de la protéine kinase

Le Kemptide est utilisé dans la détection de la fonctionnalité et de l'inhibition des kinases . La sous-unité α-catalytique de la protéine kinase dépendante de l'adénosine 5'-monophosphate cyclique (AMPc) (PKA) et le this compound sont utilisés pour surveiller la phosphorylation et l'inhibition . Cette méthode est basée sur le marquage des événements de phosphorylation/biotinylation des peptides par l'attachement de nanoparticules d'or suivi d'un dépôt d'argent pour l'amélioration du signal .

Test basé sur un micropuces de peptides

Le this compound est utilisé dans les tests basés sur un micropuces de peptides . Cette méthode est basée sur le marquage des événements de phosphorylation des peptides sur un micropuces avec des nanoparticules d'or en utilisant la chimie avidine-biotine suivie d'une amélioration de l'argent et de la détection par diffusion de la lumière de résonance (RLS) ou par spectroscopie Raman de surface améliorée (SERS) .

Test sans marqueur de l'activité de la protéine kinase A

Le this compound est utilisé dans les tests sans marqueur de l'activité de la protéine kinase A (PKA) . L'interaction entre la PKA et l'adénosine 5'-triphosphate (ATP) sur l'électrode immobilisée de this compound peut provoquer le transfert des phosphates terminaux de l'ATP vers les substrats peptidiques aux résidus sérine (S), ce qui modifie la charge de surface de l'électrode .

Inhibition de la protéine kinase A

Le this compound est utilisé dans l'étude de l'inhibition de la protéine kinase A (PKA) . Le capteur proposé a montré une détection fiable, sensible et sélective de l'activité de la PKA avec une large plage dynamique de 0,1 à 100 U/mL et une limite de détection de 56 mU/mL .

Peptides antimicrobiens

Le this compound, riche en leucine (Leu), fait partie de la famille des peptides antimicrobiens (AMP) abondants chez les animaux . Ces AMP jouent divers rôles régulateurs vitaux dans les voies métaboliques et la communication cellulaire .

Applications cosmétiques

Le this compound est utilisé dans l'industrie cosmétique . Les peptides bioactifs comme le this compound présentent diverses activités biologiques, telles qu'une activité antioxydante, anti-âge, anti-inflammatoire et antimicrobienne, ce qui en fait des ingrédients idéaux pour les formulations cosmétiques .

Mécanisme D'action

Target of Action

Kemptide is a synthetic heptapeptide that serves as a substrate for the Protein Kinase A (PKA) . PKA is a cAMP-dependent kinase that plays a fundamental role in multiple cellular functions, including regulation of sugar metabolism, muscle contraction, heart rate, and blood pressure .

Mode of Action

This compound interacts with its target, PKA, through a process known as phosphorylation . In this process, the γ-phosphoryl group is transferred from ATP to Ser17 of this compound . This phosphorylation event is facilitated by the α-catalytic subunit of PKA .

Biochemical Pathways

The phosphorylation of this compound by PKA plays a vital role in metabolic pathways and cell communication . The phosphorylation event is marked on a microarray spot by PKA, which can be used to monitor the functionality and inhibition of the kinase .

Pharmacokinetics

As a peptide, this compound has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs . Unmodified peptides usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives . Peptides are generally freely filtered by the kidneys, contributing to their elimination .

Result of Action

The result of this compound’s action is the phosphorylation of the peptide, which can be detected and quantified using various techniques . This phosphorylation event is crucial for the functionality of PKA and can be inhibited by specific inhibitors .

Action Environment

The action of this compound is influenced by the environment in which it is present. For instance, the theoretical study of the γ-phosphoryl group transfer from ATP to Ser17 of this compound in PKA has been carried out with a solvated model of the PKA–Mg2ATP–this compound system . This suggests that the solvation environment can influence the action of this compound.

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Kemptide plays a significant role in biochemical reactions, particularly in the phosphorylation process mediated by protein kinase A (PKA). The peptide sequence LRRASLG is recognized and phosphorylated by PKA, making it a valuable tool for studying kinase activity. This compound interacts with PKA through specific binding interactions, where the arginine residues in the peptide sequence are crucial for substrate recognition and binding. The phosphorylation of this compound by PKA results in the addition of a phosphate group to the serine residue, which can be detected and measured to assess kinase activity .

Cellular Effects

This compound influences various cellular processes by serving as a substrate for PKA. The phosphorylation of this compound by PKA can impact cell signaling pathways, gene expression, and cellular metabolism. In particular, the phosphorylation event can activate or inhibit downstream signaling pathways, leading to changes in cellular functions such as proliferation, differentiation, and apoptosis. The use of this compound in cellular assays allows researchers to study the effects of PKA-mediated phosphorylation on different cell types and to elucidate the role of PKA in regulating cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its recognition and binding by PKA, followed by the transfer of a phosphate group from adenosine triphosphate (ATP) to the serine residue in the peptide sequence. This phosphorylation event is facilitated by the catalytic subunit of PKA, which interacts with the arginine residues in this compound to position the serine residue for efficient phosphorylation. The binding interactions between this compound and PKA are driven by electrostatic and hydrophobic forces, which ensure the specificity and efficiency of the phosphorylation reaction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to extreme pH, temperature, or enzymatic activity can lead to its degradation. The long-term effects of this compound on cellular function can be studied in both in vitro and in vivo models, where researchers can monitor changes in phosphorylation levels and downstream signaling events over time .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular processes, while higher doses can lead to significant changes in phosphorylation levels and downstream signaling pathways. In some cases, high doses of this compound may result in toxic or adverse effects, such as altered cell viability or disrupted cellular functions. Researchers can use dose-response studies to determine the optimal concentration of this compound for specific experimental applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to phosphorylation and signal transduction. The peptide interacts with PKA and other kinases, which can influence metabolic flux and metabolite levels in cells. The phosphorylation of this compound can modulate the activity of metabolic enzymes and impact cellular energy homeostasis. By studying the metabolic pathways involving this compound, researchers can gain insights into the regulatory mechanisms of phosphorylation and its effects on cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The peptide can be taken up by cells through endocytosis or passive diffusion, and it may interact with transporters or binding proteins that facilitate its localization to specific cellular compartments. The distribution of this compound within cells can affect its accessibility to PKA and other kinases, influencing the efficiency of phosphorylation and downstream signaling events .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, the phosphorylation of this compound by PKA may occur in the cytoplasm or nucleus, depending on the localization of PKA and the presence of targeting sequences in the peptide. The subcellular distribution of this compound can impact its interactions with kinases and other biomolecules, influencing the overall outcome of phosphorylation events .

Propriétés

IUPAC Name |

2-[[2-[[2-[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H61N13O9/c1-16(2)12-19(33)26(50)42-21(9-7-11-39-32(36)37)29(53)43-20(8-6-10-38-31(34)35)28(52)41-18(5)25(49)45-23(15-46)30(54)44-22(13-17(3)4)27(51)40-14-24(47)48/h16-23,46H,6-15,33H2,1-5H3,(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,44,54)(H,45,49)(H,47,48)(H4,34,35,38)(H4,36,37,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGDGIGALMYEBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H61N13O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983766 | |

| Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

771.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65189-71-1 | |

| Record name | Kemptide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065189711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC332190 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[17-Amino-11,14-bis(3-carbamimidamidopropyl)-1,4,7,10,13,16-hexahydroxy-5-(hydroxymethyl)-8,19-dimethyl-2-(2-methylpropyl)-3,6,9,12,15-pentaazaicosa-3,6,9,12,15-pentaen-1-ylidene]glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

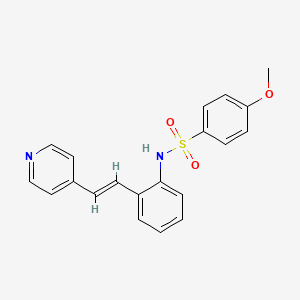

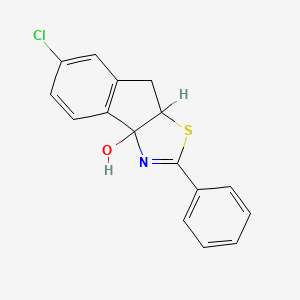

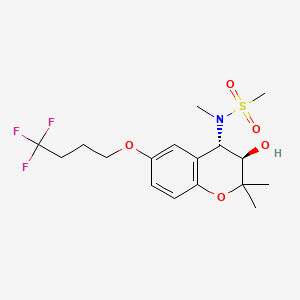

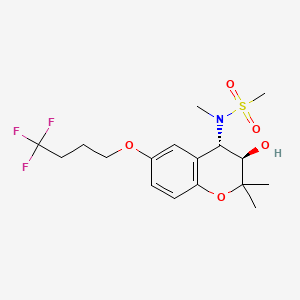

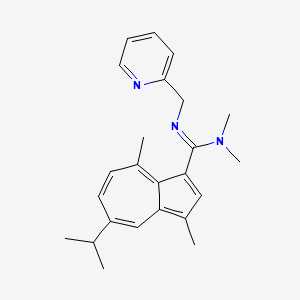

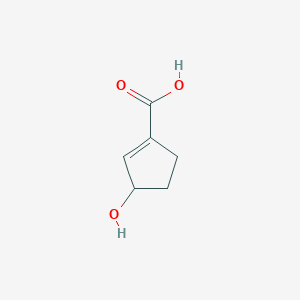

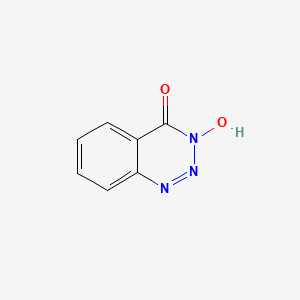

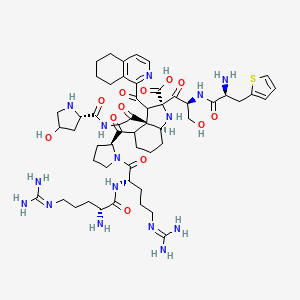

Feasible Synthetic Routes

Q & A

A: Kemptide is a specific substrate for the catalytic subunit of cyclic adenosine monophosphate (cAMP)-dependent protein kinase (PKA). [] It binds to the active site of PKA, mimicking natural protein substrates. [, ]

A: PKA catalyzes the transfer of a phosphate group from adenosine triphosphate (ATP) to the serine residue of this compound, resulting in its phosphorylation. [, , ]

A: While this compound itself doesn't have inherent downstream biological functions, its phosphorylation serves as a readout for PKA activity. This allows researchers to study PKA activity and its role in various cellular processes. [, ]

ANone: The molecular formula of this compound is C31H58N12O8, and its molecular weight is 706.86 g/mol.

A: Circular dichroism (CD) studies have been conducted to understand the conformation of this compound when bound to PKA's active site. [, ] These studies showed that this compound likely adopts an extended coil conformation when interacting with PKA.

ANone: Research primarily focuses on this compound as a substrate for in vitro kinase assays. Limited information is available regarding its compatibility or stability under various conditions beyond those standard for these assays.

A: this compound is widely used as a substrate to measure PKA activity in vitro. [, , ] This allows researchers to study PKA's role in various cellular processes, screen for PKA inhibitors, and investigate the enzyme's kinetic properties. [, , ]

A: Pre-steady-state kinetic studies using rapid quench flow techniques have shown that this compound phosphorylation by PKA occurs through a rapid "burst" phase followed by a slower, linear phase. [] This suggests a mechanism where this compound binds loosely to PKA, is rapidly phosphorylated, and then released at a rate limited by ADP dissociation. []

A: While this compound shows good selectivity for PKA, other kinases might phosphorylate it with significantly lower efficiency. [, ] Researchers often utilize specific inhibitors or controls to ensure accurate measurement of PKA activity. [, ]

A: Yes, molecular dynamics (MD) simulations and free energy calculations have been used to study the interaction between PKA and this compound, as well as the impact of this compound mutations on binding affinity. [, , , ] These studies provide insights into the molecular determinants of PKA-Kemptide interactions and allow for the prediction of kinetic properties.

A: QM/MM calculations have been used to investigate the phosphoryl transfer mechanism from ATP to this compound catalyzed by PKA. [, ] These studies have highlighted the role of key active site residues, such as Asp166 and Lys168, in the catalytic process and the impact of the protein's phosphorylation state on the mechanism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1673312.png)

![N-(1-benzothiophen-2-yl)-4-[(2-chloro-6-fluorophenyl)methyl]piperazine-1-carboxamide](/img/structure/B1673322.png)

![2-(4-methoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1673328.png)